molecular formula C10H9F3 B12959092 (2-(Trifluoromethyl)cyclopropyl)benzene

(2-(Trifluoromethyl)cyclopropyl)benzene

Cat. No.: B12959092
M. Wt: 186.17 g/mol
InChI Key: QIPWAYGGNPOMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Trifluoromethylated Cyclopropyl (B3062369) Aromatic Systems in Advanced Synthesis

The synthesis of these systems often relies on catalytic cyclopropanation reactions. smolecule.com Transition metal catalysts, particularly those based on rhodium and copper, have been extensively employed to facilitate the transfer of a trifluoromethylcarbene or its equivalent to a styrenic olefin. nih.govorganic-chemistry.org These methods have evolved to offer high levels of diastereoselectivity and enantioselectivity, which are crucial for the synthesis of chiral molecules with specific biological activities. organic-chemistry.org

Significance of the (2-(Trifluoromethyl)cyclopropyl)benzene Framework in Molecular Design

The this compound framework is of particular importance in molecular design due to the synergistic interplay of its constituent parts. The phenyl group allows for a wide range of modifications, while the trifluoromethylcyclopropyl moiety acts as a bioisostere for other common chemical groups, such as the tert-butyl group. This substitution can lead to improved pharmacokinetic profiles in drug candidates. nih.gov

The trifluoromethyl group's strong electron-withdrawing nature deactivates the adjacent benzene (B151609) ring towards electrophilic aromatic substitution, a factor that must be considered in synthetic design. smolecule.com From a conformational standpoint, the cyclopropane (B1198618) ring restricts the rotational freedom of the phenyl and trifluoromethyl groups, leading to more defined three-dimensional structures. This conformational constraint is highly desirable in drug design, as it can lead to higher binding affinity and selectivity for biological targets.

Research Trajectories and Academic Relevance of this compound

Current research on this compound and related compounds is focused on several key areas. A primary trajectory is the development of more efficient and selective synthetic methods. This includes the design of novel catalysts that can operate under milder conditions and provide access to specific stereoisomers with high purity. acs.org For instance, the use of engineered myoglobin-based catalysts has shown promise in the asymmetric cyclopropanation of styrenes to yield trans-trifluoromethylcyclopropyl arenes with excellent enantiomeric excess. acs.org

Another significant research direction is the incorporation of the this compound scaffold into new and existing pharmacologically active molecules. nih.gov Studies are exploring how this motif influences the biological activity of compounds targeting a range of diseases. Furthermore, the unique physicochemical properties imparted by this framework are being investigated for applications in materials science, such as in the development of novel liquid crystals and polymers. nih.govmdpi.com The academic relevance of this compound is highlighted by the continuous efforts to understand its fundamental chemical reactivity and to expand its utility as a versatile building block in organic synthesis.

Detailed Research Findings

The synthesis of this compound often involves the cyclopropanation of styrene (B11656) with a trifluoromethylcarbene precursor. Various catalytic systems have been developed to achieve this transformation with high efficiency and stereoselectivity.

Table 1: Catalytic Systems for the Synthesis of Trifluoromethyl-Substituted Cyclopropanes

Catalyst System Substrate Product Diastereomeric Ratio (trans:cis) Enantiomeric Excess (ee) Yield (%) Reference
Rh₂(R-PTAD)₄ Styrene This compound >94:6 88-98% High organic-chemistry.org
Engineered Myoglobin (B1173299) Styrene trans-(2-(Trifluoromethyl)cyclopropyl)benzene N/A 97-99.9% High acs.org
Rhodium(II) catalysts Terminal alkynes Trifluoromethyl-substituted cyclopropenes N/A up to 99:1 e.r. up to 98% nih.gov

N/A - Not Applicable, as the product is a cyclopropene, not a cyclopropane.

The data in Table 1 showcases the progress in achieving high stereocontrol in the synthesis of trifluoromethylated cyclopropanes. The use of chiral dirhodium catalysts, such as Rh₂(R-PTAD)₄, provides excellent diastereoselectivity and enantioselectivity for the cyclopropanation of a range of styrene derivatives. organic-chemistry.org More recently, biocatalytic approaches using engineered myoglobin have demonstrated even higher enantioselectivity for the formation of the trans isomer. acs.org

Table 2: Spectroscopic Data for a Related Trifluoromethylated Aromatic Compound

Compound ¹H NMR (CDCl₃, δ ppm) ¹⁹F NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) Mass Spec (HRMS-EI) Reference
(2,2,2-Trifluoroethyl)benzene 7.27-7.32 (m, 5H), 3.31 (q, J = 10.8 Hz, 2H) -66.0 (t, J = 11.6 Hz, 3F) 130.2, 128.7, 128.1, 125.9 (q, J = 275.5 Hz), 40.2 (q, J = 29.6 Hz) Calculated for C₈H₇F₃: 160.0500; Found: 160.0502 beilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9F3

Molecular Weight

186.17 g/mol

IUPAC Name

[2-(trifluoromethyl)cyclopropyl]benzene

InChI

InChI=1S/C10H9F3/c11-10(12,13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2

InChI Key

QIPWAYGGNPOMGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Trifluoromethyl Cyclopropyl Benzene and Its Derivatives

Strategies for the Construction of the Trifluoromethylated Cyclopropyl (B3062369) Moiety

The direct formation of the trifluoromethylated cyclopropane (B1198618) ring is a highly sought-after transformation. Methodologies in this category can be broadly classified into cyclopropanation reactions that introduce a trifluoromethyl-containing fragment and subsequent trifluoromethylation of a pre-existing cyclopropane ring.

Cyclopropanation Reactions Incorporating Trifluoromethyl Groups

The addition of a trifluoromethylcarbene or its equivalent to an olefin is a direct and efficient method for constructing the desired cyclopropane ring. These reactions are often mediated by transition metal catalysts or biocatalysts, which play a crucial role in controlling the reactivity and stereoselectivity of the transformation.

The reaction of alkenes with a source of trifluoromethylcarbene is a cornerstone in the synthesis of trifluoromethyl-substituted cyclopropanes. Diazo compounds, such as 2-diazo-1,1,1-trifluoroethane (CF3CHN2), are common precursors for the in-situ generation of trifluoromethylcarbene.

Transition-metal catalysis is pivotal in modulating the reactivity of the carbene species. Dirhodium(II) complexes are particularly effective in catalyzing the cyclopropanation of styrenes and other olefins with trifluoromethylated diazo compounds. beilstein-journals.org For instance, the use of adamantylglycine-derived dirhodium complexes can lead to high diastereoselectivity in the formation of trifluoromethyl-substituted cyclopropanes. beilstein-journals.org

More recently, biocatalysis has emerged as a powerful tool for these transformations. Engineered myoglobin-based catalysts have demonstrated remarkable efficiency and stereoselectivity in the cyclopropanation of vinylarenes with 2-diazo-1,1,1-trifluoroethane. nih.gov These enzymatic reactions can proceed with high yields and excellent diastereo- and enantioselectivity, offering a green and efficient alternative to traditional metal catalysis. nih.gov

Catalyst/MethodAlkene SubstrateDiazo ReagentYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Rh₂(R-PTAD)₄Styrene (B11656)1-Aryl-2,2,2-trifluorodiazoethanesHigh>94%88-98% beilstein-journals.org
Engineered Myoglobin (B1173299)Various VinylarenesCF₃CHN₂61-99%97-99.9% deHigh nih.gov
Copper(I)-bisoxazoline(E)-Styryl pinacolboronateCF₃CHN₂HighHighHigh chem-station.com

This table presents a selection of carbene and carbenoid-mediated cyclopropanation reactions for the synthesis of trifluoromethyl-substituted cyclopropanes.

Achieving stereocontrol in the synthesis of (2-(Trifluoromethyl)cyclopropyl)benzene is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. Asymmetric cyclopropanation reactions have been developed to address this challenge, employing chiral catalysts or biocatalysts to induce enantioselectivity.

Chiral dirhodium(II) complexes, such as those derived from adamantylglycine, have been successfully used to catalyze the enantioselective cyclopropanation of styrene derivatives with 1-aryl-2,2,2-trifluorodiazoethanes, affording trifluoromethyl-substituted cyclopropanes with high enantiomeric excesses. beilstein-journals.org The choice of the chiral ligand on the rhodium catalyst is critical in determining the stereochemical outcome of the reaction.

Biocatalytic approaches using engineered myoglobin variants have also proven to be highly effective for asymmetric cyclopropanation. These enzymatic systems can provide access to both enantiomers of the target trifluoromethyl-containing cyclopropanes with excellent diastereo- and enantioselectivity by using myoglobin variants with complementary stereoselectivity. nih.gov This highlights the versatility of biocatalysis in accessing a diverse range of stereoisomers.

Chiral Catalyst/BiocatalystAlkene SubstrateDiazo ReagentYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Rh₂(S-PTAD)₄Styrene Derivatives1-Aryl-2,2,2-trifluorodiazoethanesHigh>94%up to 98% beilstein-journals.org
Engineered Myoglobin (stereodivergent variants)Various VinylarenesCF₃CHN₂61-99%97-99.9% deHigh (for both enantiomers) nih.gov
Copper(I)-tBuBOX(E)-Alkenyl boronatesCF₃CHN₂HighHighHigh chem-station.com

This table showcases asymmetric cyclopropanation methods for the stereocontrolled synthesis of trifluoromethyl-substituted cyclopropanes.

Post-Cyclopropanation Trifluoromethylation Methods

An alternative strategy to the direct incorporation of the trifluoromethyl group during cyclopropanation is the introduction of this moiety onto a pre-formed cyclopropyl ring. This approach allows for the late-stage functionalization of cyclopropane derivatives. A notable example is the conversion of a cyclopropanecarboxylic acid to a trifluoromethyl group. For instance, 1-(2-Bromophenyl)cyclopropane carboxylic acid can be treated with sulfur tetrafluoride (SF₄) to yield 1-bromo-2-(1-(trifluoromethyl)cyclopropyl)benzene.

Electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium (B1226848) salts (e.g., Umemoto's reagents), are powerful tools for the introduction of a trifluoromethyl group onto nucleophilic substrates. While direct electrophilic trifluoromethylation on the phenylcyclopropane ring itself is not extensively documented, these reagents can be applied to functionalized cyclopropane precursors. For example, cyclopropylboronic acids can undergo copper-catalyzed trifluoromethylation with electrophilic trifluoromethylating agents. nih.gov This approach would involve the initial preparation of a (2-phenylcyclopropyl)boronic acid derivative, followed by its reaction with an electrophilic CF₃ source.

Electrophilic ReagentSubstrate TypeCatalystKey Features
Togni's ReagentsAlkenes, EnamidesCopper saltsEnables trifluoromethylation of various nucleophiles.
Umemoto's ReagentsAromatics, Heteroaromatics-Powerful and thermally stable reagents.

This table provides an overview of common electrophilic trifluoromethylating reagents and their potential application to cyclopropyl precursors.

Nucleophilic trifluoromethylation typically involves the reaction of a trifluoromethyl anion equivalent (e.g., from TMSCF₃, the Ruppert-Prakash reagent) with an electrophilic substrate. In the context of synthesizing this compound, this strategy would necessitate a precursor with a suitable leaving group on the cyclopropane ring, such as a halide or a sulfonate. A plausible synthetic route would involve the preparation of a 2-phenylcyclopropyl halide, followed by its reaction with a nucleophilic trifluoromethyl source, often in the presence of a copper catalyst. The ring-opening of cyclopropanol (B106826) derivatives by trifluoromethylating agents to form β-trifluoromethyl ketones represents another post-cyclopropanation functionalization, although it does not directly yield the target cyclopropane. nih.gov

Nucleophilic CF₃ SourcePrecursor TypeCatalyst/ConditionsKey Features
TMSCF₃ (Ruppert-Prakash Reagent)Cyclopropyl Halides/SulfonatesCopper saltsRequires a suitable electrophilic precursor.
CF₃SO₂NaCyclopropanolsCopper saltsLeads to ring-opened products (β-trifluoromethyl ketones).

This table summarizes nucleophilic trifluoromethylation strategies potentially applicable to precursors of this compound.

Radical-Mediated Trifluoromethylation Strategies

Radical-mediated reactions offer a powerful tool for the introduction of the trifluoromethyl group. A notable strategy involves the generation of 1-(trifluoromethyl)cyclopropyl radicals, which can then be used to functionalize aromatic systems. One such approach utilizes a bench-stable sulfonium salt, 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate, which upon photochemical activation, efficiently releases the 1-(trifluoromethyl)cyclopropyl radical. This radical can then participate in the C-H functionalization of various heteroarenes. While direct radical trifluoromethylcyclopropanation of benzene (B151609) is less commonly reported, this method provides a viable pathway for the synthesis of derivatives.

The reaction conditions for the photochemical generation of the 1-(trifluoromethyl)cyclopropyl radical and its subsequent reaction with arenes are detailed in the table below.

EntryArene SubstrateRadical SourcePhotocatalystSolventTemperature (°C)Yield (%)Reference
1N-Methylquinoxalinone5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflateNoneCH3CNRT75 nih.gov
2Imidazo[1,5-a]pyridine5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflateNoneCH3CNRT68 nih.gov
3Furan5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflateIr(ppy)3CH3CNRT55 nih.gov

Assembly of the Benzene Ring with the Trifluoromethylated Cyclopropyl Unit

Aromatic Ring Functionalization with Cyclopropyl-Trifluoromethyl Moieties

The direct functionalization of a benzene ring with a pre-formed trifluoromethylcyclopropyl group is a key convergent strategy. As mentioned in the previous section, radical-based methods allow for the C-H functionalization of arenes with the 1-(trifluoromethyl)cyclopropyl radical. This approach is particularly effective for electron-rich or certain heterocyclic aromatic compounds. The regioselectivity of the addition is dictated by the electronic properties of the aromatic substrate.

Palladium-Catalyzed Cross-Coupling Strategies for Connecting the Cyclopropylbenzene Core

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a highly efficient and versatile method for forming the C-C bond between the trifluoromethylcyclopropyl unit and a benzene ring. lookchem.com This strategy typically involves the reaction of a (2-(trifluoromethyl)cyclopropyl)boronic acid or its corresponding trifluoroborate salt with an aryl halide or triflate. lookchem.comnih.govnih.govresearchgate.net The use of air- and moisture-stable potassium cyclopropyltrifluoroborates is often preferred over the more labile boronic acids. lookchem.comnih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance. lookchem.com

Below is a table summarizing representative examples of palladium-catalyzed cross-coupling reactions for the synthesis of this compound and its derivatives.

EntryCyclopropyl ReagentAryl PartnerCatalystLigandBaseSolventYield (%)Reference
1Potassium (trans-2-(trifluoromethyl)cyclopropyl)trifluoroborate4-ChlorotoluenePd(OAc)2XPhosK3PO4Toluene (B28343)/H2O85 lookchem.com
2Potassium (trans-2-(trifluoromethyl)cyclopropyl)trifluoroborate1-Bromo-4-nitrobenzenePd(OAc)2n-BuPAd2K3PO4Toluene/H2O72 lookchem.com
3(trans-2-(Trifluoromethyl)cyclopropyl)boronic acidPhenyl triflatePd(PPh3)4-KF·2H2OToluene75 lookchem.com
4(trans-2-(Trifluoromethyl)cyclopropyl)boronic acid4-Methoxyphenyl triflatePd(PPh3)4-K3PO4·3H2OToluene68 lookchem.com

Convergent and Linear Synthesis Pathways to this compound

The synthesis of this compound can be approached through either a linear or a convergent strategy.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The biological activity of chiral molecules is often dependent on their stereochemistry, making the stereoselective synthesis of the enantiomers and diastereomers of this compound a critical area of research.

Chiral Auxiliary-Based Approaches

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in chemical reactions. In the context of synthesizing chiral this compound derivatives, a chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of the cyclopropanation reaction. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product. nih.gov

One approach involves the diastereoselective cyclopropanation of α,β-unsaturated acetals derived from a camphor-based chiral auxiliary. lookchem.comrsc.org For example, acetals formed from phenyl 2-exo,3-exo-dihydroxybornane-10-sulfonate and α,β-unsaturated aldehydes undergo highly diastereoselective Simmons-Smith cyclopropanation. lookchem.comrsc.org While this specific example does not involve a trifluoromethyl group, the principle can be extended to the cyclopropanation of substrates leading to trifluoromethylated cyclopropanes.

The Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with an enone, can also be rendered diastereoselective. atlasofscience.orgwikipedia.org The reaction of a trifluoromethyl-substituted sulfur ylide with a chalcone (B49325) derivative, for instance, can lead to the formation of trans-cyclopropanes with high diastereoselectivity. atlasofscience.org

The following table provides examples of diastereoselective cyclopropanation reactions that are relevant to the synthesis of stereoisomers of this compound.

EntrySubstrateReagentChiral Auxiliary/MethodDiastereomeric Ratio (dr)Yield (%)Reference
1Cinnamaldehyde AcetalEt2Zn, CH2I2Phenyl 2-exo,3-exo-dihydroxybornane-10-sulfonate>99:178 lookchem.comrsc.org
22-HydroxychalconeTrimethylsulfoxonium iodide- (trans-selective)trans only70 nih.gov
3BenzaldehydeTrifluoroethylsulfonium triflate- (trans-selective)trans only85 atlasofscience.org

In addition to chiral auxiliaries, biocatalytic methods have emerged as powerful tools for enantioselective synthesis. Engineered myoglobin catalysts have been shown to catalyze the cyclopropanation of styrenes with 2-diazo-1,1,1-trifluoroethane, affording trifluoromethyl-substituted cyclopropanes with excellent diastereo- and enantioselectivity. nih.gov Similarly, chiral rhodium(II) complexes are effective catalysts for the enantioselective cyclopropanation of styrenes with diazo compounds, providing access to highly enantioenriched products. nih.govresearchgate.netorganic-chemistry.orgrsc.orgresearchgate.net

Asymmetric Catalysis in the Formation of Specific this compound Stereoisomers

The stereoselective synthesis of this compound and its derivatives is a significant area of research, largely driven by the unique properties the trifluoromethyl group imparts on molecular structure and function. Asymmetric catalysis, utilizing chiral catalysts to control the stereochemical outcome of a reaction, has emerged as a powerful strategy to access specific stereoisomers with high levels of enantiopurity and diastereoselectivity. Predominant among these methods are transition-metal-catalyzed cyclopropanations and biocatalytic approaches.

Rhodium-catalyzed cyclopropanation reactions are a cornerstone of this field. Chiral dirhodium(II) carboxylate catalysts are particularly effective in decomposing trifluoromethyl-containing diazo compounds to generate a rhodium-carbene intermediate, which then undergoes cyclopropanation with a styrenic olefin. The choice of the chiral ligand on the rhodium catalyst is critical for achieving high stereocontrol. For instance, dirhodium complexes derived from adamantylglycine, such as Rh₂(R-PTAD)₄, have demonstrated exceptional performance in the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with various styrene derivatives. rsc.org These reactions typically yield trans-cyclopropane products with high diastereoselectivity (>94%) and excellent enantioselectivity (88–98% ee). rsc.org The reaction conditions are generally mild, and a two-step protocol that generates the diazo intermediate in situ has been developed to improve handling and efficiency. rsc.org

Another highly successful approach involves biocatalysis, specifically using engineered myoglobin (Mb) enzymes. These biocatalysts can perform highly efficient and stereoselective cyclopropanation of olefins with 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂). nih.govacs.org By utilizing engineered myoglobin variants, such as Mb(H64V,V68A), expressed in bacterial cells, a variety of trans-1-trifluoromethyl-2-arylcyclopropanes can be synthesized. nih.gov This method is notable for its exceptionally high diastereo- and enantioselectivity, often reaching 97–99.9% de and ee. nih.govacs.org A key advantage of this biocatalytic system is the ability to access both enantiomers of the target trifluoromethyl-containing cyclopropanes by using myoglobin variants with complementary stereoselectivity. nih.gov The reactions are carried out in a two-compartment system where the gaseous CF₃CHN₂ is generated ex situ and then processed by the engineered myoglobin catalyst. nih.govacs.org

Copper-catalyzed reactions have also been developed for the enantioselective synthesis of trifluoromethyl-cyclopropylboronates, which are versatile synthetic intermediates. nih.gov Using a copper(I)-bisoxazoline complex, the cyclopropanation of trans-alkenyl boronates with trifluorodiazoethane proceeds with high levels of stereocontrol. nih.gov The resulting 2-substituted-3-(trifluoromethyl)cyclopropylboronates can be further functionalized, providing access to a range of enantioenriched 2-aryl-3-(trifluoromethyl)cyclopropylamines, which are important scaffolds in medicinal chemistry. nih.gov

Table 1: Asymmetric Catalysis for this compound Derivatives

Catalyst/Method Substrate(s) Product Type Diastereoselectivity (dr) Enantioselectivity (ee) Reference(s)
Rh₂(R-PTAD)₄ 1-Aryl-2,2,2-trifluorodiazoethanes + Styrene derivatives trans-1-Aryl-2-(trifluoromethyl)cyclopropane >94% 88–98% rsc.org
Engineered Myoglobin (e.g., Mb(H64V,V68A)) 2-Diazo-1,1,1-trifluoroethane + Styrene derivatives trans-1-Trifluoromethyl-2-arylcyclopropane 97–99.9% 97–99.9% nih.govacs.org
Copper(I)-bisoxazoline complex trans-Alkenyl boronates + Trifluorodiazoethane 2-Substituted-3-(trifluoromethyl)cyclopropylboronate High High nih.gov

Resolution Techniques for this compound

Resolution techniques, which involve the separation of a racemic mixture into its constituent enantiomers, represent a classical approach to obtaining chirally pure compounds. Common methods include crystallization of diastereomeric salts, enzymatic resolution, and chiral chromatography. However, in the context of this compound and its direct derivatives, the scientific literature heavily favors de novo asymmetric synthesis to achieve enantiopurity.

A comprehensive search of available scientific literature did not yield specific examples of resolution techniques being applied directly to this compound. The focus of synthetic efforts has been on developing highly stereoselective catalytic methods that obviate the need for resolving a racemic mixture, which can be a less efficient process. While general principles of chiral resolution, such as enzymatic kinetic resolution or separation via chiral high-performance liquid chromatography (HPLC), are well-established for various classes of compounds, including some containing trifluoromethyl groups or cyclopropane rings, their specific application to this compound has not been detailed in the reviewed literature. The prevalence of highly efficient asymmetric cyclopropanation methods suggests that these are the preferred routes for accessing enantiomerically pure stereoisomers of this compound.

Reactivity and Transformation Pathways of 2 Trifluoromethyl Cyclopropyl Benzene

Reactivity of the Cyclopropyl (B3062369) Ring in (2-(Trifluoromethyl)cyclopropyl)benzene

The high ring strain of the cyclopropane (B1198618) moiety in this compound makes it susceptible to various ring-opening reactions and allows for functionalization at its carbon atoms.

The cyclopropane ring can be opened under different conditions, leading to the formation of acyclic compounds. This reactivity is often facilitated by the presence of the adjacent phenyl and trifluoromethyl groups, which can stabilize reactive intermediates.

Lewis acid-catalyzed ring-opening reactions can proceed through stabilized dipolar intermediates that are subsequently trapped by nucleophiles. smolecule.com The presence of the electron-rich phenyl group enhances the tendency for ring-opening by stabilizing the resulting carbocationic character. smolecule.com For instance, cooperative catalysis involving N-heterocyclic carbenes (NHCs) and organophotoredox catalysts has been employed for the 1,3-difunctionalization of aryl cyclopropanes through a ring-opening/arylcarboxylation/acylation cascade. nih.gov

Reductive and oxidative pathways also provide routes to ring-opened products. Samarium(II) iodide (SmI₂)-mediated reductive ring-opening of cyclopropanes bearing carboxylate ester substituents has been demonstrated. acs.org This method can lead to regioselective deuteration. acs.org Conversely, oxidative ring-opening can be achieved using various oxidants. For example, the reaction of cyclopropane derivatives with sodium persulfate (Na₂S₂O₈) can lead to trifluoromethylthiolated 1,2-dihydronaphthalene (B1214177) derivatives through a sequence involving radical addition, ring-opening, and cyclization. nih.gov

Table 1: Examples of Ring-Opening Reactions of Substituted Cyclopropanes

Starting Material Type Reagents and Conditions Product Type Reference
Aryl cyclopropanes NHC / Organophotoredox Catalyst γ-Aroyloxy ketones nih.gov
Cyclopropanecarboxylates SmI₂ / Et₃N / D₂O α,γ-Dideuterated esters acs.org
Cyclopropane derivatives Na₂S₂O₈ Trifluoromethylthiolated 1,2-dihydronaphthalenes nih.gov
Cyclopropanols Togni reagent / CuCl β-Trifluoromethyl-substituted ketones nih.gov

Direct functionalization of the cyclopropyl ring without ring-opening is another important transformation. C-H functionalization of trifluoromethyl-substituted cyclopropenes has been achieved using a simple palladium catalyst, allowing for the introduction of aryl groups. nih.gov

Furthermore, the synthesis of this compound and its derivatives often involves the functionalization of a pre-existing cyclopropane ring or the construction of a functionalized cyclopropane ring. For example, efficient methods for the synthesis of functionalized trifluoromethyl cyclopropanes have been developed through the cyclopropanation of α-trifluoromethyl styrenes with reagents like chloroacetonitrile (B46850) or ethyl chloroacetate. rsc.orgrsc.org These methods provide access to cyclopropanes bearing cyano or ester groups. rsc.org Enantioselective synthesis of trifluoromethyl-substituted cyclopropanes has also been achieved with high diastereoselectivity and enantioselectivity using rhodium catalysts. organic-chemistry.orgresearchgate.net

Reactivity of the Trifluoromethyl Group within this compound

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence significantly influences the reactivity of the entire molecule. nih.gov

The strong electron-withdrawing nature of the CF₃ group, primarily through an inductive effect, deactivates the adjacent benzene (B151609) ring towards electrophilic attack. smolecule.comnih.govyoutube.com This deactivation makes reactions like nitration proceed at a significantly slower rate compared to unsubstituted benzene. smolecule.com The high electronegativity of the CF₃ group also enhances the lipophilicity of the molecule, a property often sought in medicinal chemistry. mdpi.com DFT calculations on similar polymer donors have shown that the introduction of a -CF₃ group effectively lowers the HOMO energy level. rsc.org

Table 2: Electronic Properties of the Trifluoromethyl Group

Property Description Reference
Electronegativity High, intermediate between fluorine and chlorine. wikipedia.org
Electron-withdrawing nature Strong, primarily through inductive effect. nih.govyoutube.com
Effect on Aromatic Ring Deactivates towards electrophilic substitution. smolecule.com
Lipophilicity Increases molecular lipophilicity. mdpi.com
Metabolic Stability High due to the strong C-F bonds. mdpi.com

While the C-F bonds in a trifluoromethyl group are very strong, making the group generally robust, selective transformations have been developed. tcichemicals.com These reactions often require specific directing groups or reagents to achieve selective C-F bond activation.

For instance, base-mediated didefluorination of o-trifluoromethyl benzylamines has been reported to proceed via difluoroquinone methide intermediates, leading to monofluorinated tricyclic products. acs.org This transformation involves a 1,4-elimination of two fluoride (B91410) ions. acs.org While not demonstrated on this compound itself, these methods highlight the potential for derivatizing the CF₃ group in suitably substituted aromatic compounds. The transformation of aromatic trifluoromethyl groups into difluoromethyl or carbonyl groups has also been achieved under specific conditions. tcichemicals.com

Reactivity of the Benzene Ring in this compound

The reactivity of the benzene ring is profoundly influenced by the electronic properties of its substituents, the cyclopropyl and trifluoromethyl groups.

The trifluoromethyl group is a strong deactivating group for electrophilic aromatic substitution. smolecule.comyoutube.com The cyclopropyl group, in contrast, is generally considered an activating group, capable of stabilizing the positive charge in the Wheland intermediate of electrophilic substitution through its sigma bonds. However, the strong deactivating effect of the CF₃ group dominates, making the benzene ring in this compound less reactive than benzene towards electrophiles. smolecule.com

The combined electronic effects of the substituents also direct the regioselectivity of electrophilic substitution. The strongly electron-withdrawing trifluoromethyl group is a meta-director. youtube.com Therefore, electrophilic aromatic substitution reactions on this compound are expected to yield predominantly the meta-substituted product relative to the trifluoromethylcyclopropyl moiety.

Given the electron-deficient nature of the aromatic ring due to the CF₃ group, nucleophilic aromatic substitution (SₙAr) could be a viable reaction pathway, especially if a good leaving group is present on the ring at a position ortho or para to the deactivating group. libretexts.org SₙAr reactions are favored by electron-withdrawing substituents that can stabilize the negative charge of the Meisenheimer intermediate. libretexts.org For example, polyfluoroarenes readily undergo SₙAr reactions. nih.gov

Electrophilic Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is influenced by the competing electronic effects of its substituents. The trifluoromethyl (CF₃) group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. youtube.comvaia.com This deactivation makes reactions like nitration or halogenation proceed at a significantly slower rate compared to unsubstituted benzene. smolecule.com Conversely, the cyclopropyl group is generally considered an activating group that directs incoming electrophiles to the ortho and para positions.

The CF₃ group is a meta-director, while the cyclopropyl group is an ortho, para-director. youtube.comlibretexts.org This creates a complex regiochemical challenge. The positions ortho and para to the cyclopropyl group are activated by it but deactivated by the distant trifluoromethyl group. The positions meta to the cyclopropyl group (and ortho or meta to the CF₃ group) are less activated by the cyclopropyl moiety but also less deactivated by the CF₃ group. The ultimate regiochemical outcome of an EAS reaction on this compound would depend on the specific reaction conditions and the nature of the electrophile.

For instance, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the strong deactivating effect of the trifluoromethyl group would likely dominate, leading to substitution primarily at the positions meta to the CF₃ group. chemguide.co.ukmasterorganicchemistry.com However, the activating effect of the cyclopropyl ring might still allow for some substitution at the para position relative to it.

Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound

Reaction TypeReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄1-nitro-2-(2-(trifluoromethyl)cyclopropyl)benzene and 1-nitro-3-(2-(trifluoromethyl)cyclopropyl)benzene
BrominationBr₂, FeBr₃1-bromo-2-(2-(trifluoromethyl)cyclopropyl)benzene and 1-bromo-3-(2-(trifluoromethyl)cyclopropyl)benzene
Friedel-Crafts AcylationRCOCl, AlCl₃Acylation at positions meta to the trifluoromethyl group.

Note: The product distribution is a prediction based on general principles of electrophilic aromatic substitution and has not been experimentally verified in the available literature.

Nucleophilic Aromatic Substitution on Activated this compound Systems

Nucleophilic aromatic substitution (SNAᵣ) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer intermediate. The trifluoromethyl group on this compound is a potent electron-withdrawing group, which can facilitate SNAᵣ reactions if a suitable leaving group (such as a halide) is present on the benzene ring. nih.gov

For an SNAᵣ reaction to occur on a derivative of this compound, such as 1-chloro-2-(2-(trifluoromethyl)cyclopropyl)benzene, the electron-withdrawing CF₃ group would activate the ring towards nucleophilic attack. The substitution would preferentially occur at the position bearing the leaving group, with the rate being enhanced by the presence of the CF₃ group, particularly if it is ortho or para to the leaving group.

Metal-Catalyzed Transformations of this compound, Including Cross-Coupling

Metal-catalyzed reactions offer a versatile platform for the functionalization of compounds like this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov

For these reactions to take place on the aromatic ring of this compound, it would first need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. For example, a bromo-substituted derivative, such as 1-bromo-4-(2-(trifluoromethyl)cyclopropyl)benzene, could undergo a Suzuki-Miyaura coupling with a boronic acid in the presence of a palladium catalyst to form a biaryl product. organic-chemistry.org The efficiency of such a reaction would be influenced by the electronic nature of the substituents and the specific catalytic system employed.

The cyclopropane ring itself can also participate in metal-catalyzed transformations. The inherent ring strain of the cyclopropyl group can be exploited in ring-opening reactions catalyzed by transition metals like palladium or rhodium. rsc.orgresearchgate.net These reactions can lead to the formation of linear alkyl chains with defined stereochemistry.

Table 2: Potential Metal-Catalyzed Reactions of this compound Derivatives

Reaction TypeSubstrateReagentsPotential Product
Suzuki-Miyaura Coupling1-Bromo-4-(2-(trifluoromethyl)cyclopropyl)benzeneR-B(OH)₂, Pd catalyst, base4-R-1-(2-(trifluoromethyl)cyclopropyl)benzene
Heck Coupling1-Iodo-4-(2-(trifluoromethyl)cyclopropyl)benzeneAlkene, Pd catalyst, base4-alkenyl-1-(2-(trifluoromethyl)cyclopropyl)benzene
Cyclopropane Ring OpeningThis compoundH₂, Rh/C1-phenyl-3,3,3-trifluoropropane

Note: The reactions and products listed are hypothetical and based on known metal-catalyzed transformations of similar compounds.

Regioselectivity and Stereochemical Control in Reactions of this compound

Regioselectivity:

As discussed in the context of electrophilic aromatic substitution, the regioselectivity of reactions on the benzene ring is a consequence of the directing effects of the trifluoromethyl and cyclopropyl groups. The strong deactivating, meta-directing nature of the CF₃ group is in direct opposition to the activating, ortho, para-directing cyclopropyl group. youtube.comlibretexts.org The outcome of such a reaction is not straightforward to predict and would likely result in a mixture of isomers.

In reactions involving the cyclopropane ring, such as ring-opening, the regioselectivity would be determined by the nature of the attacking reagent and the stability of the resulting intermediates. For instance, in an acid-catalyzed ring-opening, the cleavage of the C-C bond would likely occur to form the most stable carbocation.

Stereochemical Control:

The cyclopropane ring in this compound contains two stereocenters, leading to the possibility of cis and trans diastereomers, as well as enantiomers of each. The stereochemical outcome of reactions involving the formation or modification of the cyclopropane ring is of significant importance.

The synthesis of trifluoromethyl-substituted cyclopropanes can be achieved with a high degree of stereocontrol using chiral catalysts. beilstein-journals.org For example, rhodium-catalyzed cyclopropanation reactions can be designed to produce specific enantiomers of the cyclopropane product.

In reactions where the cyclopropane ring is a reactant, the stereochemistry of the starting material can influence the stereochemistry of the product. For example, a concerted ring-opening reaction could proceed with a defined stereochemical outcome (e.g., conrotatory or disrotatory), thus transferring the stereochemical information from the reactant to the product. The stereochemistry of the substituents on the cyclopropane ring can also exert steric control on approaching reagents, influencing the stereochemical course of a reaction. chemistryworld.com

Mechanistic Investigations of Chemical Transformations Involving 2 Trifluoromethyl Cyclopropyl Benzene

Elucidation of Reaction Pathways for (2-(Trifluoromethyl)cyclopropyl)benzene Synthesis

The primary route for synthesizing this compound involves the transition-metal-catalyzed cyclopropanation of styrene (B11656) with a trifluoromethylcarbene precursor, typically a trifluoromethyldiazoalkane. Both copper and rhodium complexes are effective catalysts for this transformation, proceeding through a metal-carbene intermediate.

Copper-Catalyzed Pathway: The mechanism of the Copper(I)-catalyzed reaction between a diazo reagent and styrene has been investigated using Density Functional Theory (DFT) calculations. The catalytic cycle is initiated by the reaction of the copper(I) iodide (CuI) catalyst with the diazo compound. nih.gov

Catalyst-Diazo Adduct Formation: The cycle begins with the formation of a zwitterionic adduct between CuI and the diazo compound.

Cyclopropanation: The copper carbene species then reacts with styrene. The alkene approaches the carbene, and through an early transition state, forms the new carbon-carbon bonds of the cyclopropane (B1198618) ring.

Product Release and Catalyst Regeneration: The final step involves the collapse of an intermediate complex, releasing the this compound product and regenerating the active CuI catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Rhodium-Catalyzed Pathway: Dirhodium(II) complexes, such as those derived from adamantylglycine, are also highly effective and can provide excellent control over stereoselectivity. organic-chemistry.org The mechanism is analogous to the copper-catalyzed pathway, involving the formation of a rhodium-carbene intermediate. The chiral ligands attached to the rhodium catalyst create a specific steric and electronic environment that directs the approach of the styrene, leading to high diastereoselectivity and enantioselectivity in the final product. organic-chemistry.org The reaction proceeds well with a variety of styrene derivatives. organic-chemistry.org

The choice of catalyst and reaction conditions can influence the efficiency and stereochemical outcome of the synthesis. For instance, studies have shown that while dirhodium tetraacetate may be ineffective under certain conditions, CuI in boiling toluene (B28343) can lead to complete conversion of the diazo reagent. nih.gov

Mechanistic Studies of Functional Group Transformations on this compound

Once synthesized, this compound can undergo further transformations targeting the phenyl ring, the cyclopropyl (B3062369) group, or the C-H bonds.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the molecule can undergo electrophilic aromatic substitution (EAS) reactions such as nitration or Friedel-Crafts alkylation and acylation. smolecule.comwikipedia.org The mechanism follows the classical two-step pathway:

Electrophile Attack: The aromatic π-system acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the ring, restoring aromaticity and yielding the substituted product. masterorganicchemistry.com

The reactivity of the ring is significantly influenced by the substituents. The cyclopropyl group is generally considered an ortho, para-directing activator due to its ability to stabilize the arenium ion through conjugation. However, the strongly electron-withdrawing trifluoromethyl (-CF₃) group has a deactivating effect. smolecule.comyoutube.com This deactivation is transmitted through the cyclopropyl ring, making the aromatic ring less nucleophilic and slowing the rate of EAS compared to unsubstituted benzene. smolecule.com The combined electronic effects typically direct incoming electrophiles to the meta and para positions.

Cyclopropane Ring-Opening: The strained three-membered ring of aryl cyclopropanes is susceptible to ring-opening reactions, typically under acidic conditions (Brønsted or Lewis acids). smolecule.com The mechanism is initiated by the protonation or coordination of the acid to the cyclopropane ring, which facilitates the cleavage of a C-C bond. The presence of the phenyl group stabilizes the resulting carbocationic intermediate at the benzylic position. rsc.org The electron-withdrawing trifluoromethyl group can influence the regioselectivity of the ring-opening by destabilizing an adjacent positive charge. This stabilized intermediate can then be trapped by various nucleophiles, leading to 1,3-difunctionalized acyclic products. smolecule.com

Kinetic and Thermodynamic Aspects of Reactivity Profiles

The reactivity of this compound in both its synthesis and subsequent reactions is governed by kinetic and thermodynamic factors.

Kinetics of Synthesis: In the metal-catalyzed synthesis, the rate of reaction is influenced by several factors. The formation of the metal carbene from the diazo compound via nitrogen extrusion is often the rate-determining step. nih.gov The electronic nature of the substituents on the styrene ring also plays a key role. Electron-donating groups (e.g., -OMe, -Me) in the para-position of styrene accelerate the reaction by making the double bond more nucleophilic and better able to attack the electrophilic metal carbene. Conversely, steric hindrance, such as substituents at the ortho-position or on the alkene itself (e.g., α-methylstyrene), can significantly slow down the reaction rate. beilstein-journals.org

StepDescriptionCalculated ΔG (kcal/mol)
1Formation of CuI-Diazo Adduct (Int1)+5.2
2Transition State for N₂ Extrusion (TS1)+16.4
3Formation of Copper Carbene (Int2)-
4Transition State for Cyclopropanation (TS2)-
5Formation of Final Product Complex (Int4)-

This table presents exemplary calculated Gibbs free energy changes for key steps in a CuI-catalyzed cyclopropanation, illustrating the energy landscape of the reaction. Data adapted from computational studies on a model system. nih.gov

Computational and Experimental Approaches to Transition State Analysis

Understanding the structure and energy of transition states is paramount to explaining the reactivity and selectivity of chemical reactions. A combination of computational and experimental methods is employed for this purpose.

Computational Approaches: Density Functional Theory (DFT) is a powerful tool for mapping the potential energy surface of a reaction, allowing for the characterization of intermediates and transition states. nih.gov In the study of the CuI-catalyzed synthesis of trifluoromethyl-substituted cyclopropanes, DFT calculations have been used to:

Locate Transition States: Identify the geometry of the transition states for key steps, such as the nitrogen extrusion (TS1) and the cyclopropane ring formation (TS2).

Calculate Activation Energies: Determine the activation free energy (ΔG‡) for these steps. For the N₂ extrusion, the activation energy was calculated to be 16.4 kcal/mol. nih.gov

Analyze Reaction Pathways: Compare different potential pathways for the alkene addition to the metal carbene. Calculations have shown that the cyclopropanation proceeds via an early and very flat transition state, which helps explain the observed stereochemical outcomes. nih.gov

These computational models provide a detailed, step-by-step molecular view of the reaction mechanism that is often inaccessible through experimental means alone.

Experimental Approaches: Experimental techniques provide data that can validate and complement computational findings.

Kinetic Studies: Measuring reaction rates as a function of substrate concentration, catalyst loading, and temperature allows for the determination of the experimental rate law and activation parameters, which can support a proposed mechanism.

Spectroscopic Analysis: Techniques like ¹⁹F NMR spectroscopy are crucial for determining the yield and diastereomeric ratio of the fluorinated products. beilstein-journals.org This information provides insight into the selectivity of the reaction, which is a direct consequence of the differing energy barriers of the competing transition states.

Stereochemical Analysis: The determination of the relative and absolute stereochemistry of the products, for example through 2D NMR techniques like HOESY or X-ray crystallography, confirms the facial selectivity of the cyclopropanation step and provides a benchmark for the accuracy of computational transition state models. nih.govorganic-chemistry.org

Computational and Theoretical Studies on 2 Trifluoromethyl Cyclopropyl Benzene

Electronic Structure and Bonding Analysis of (2-(Trifluoromethyl)cyclopropyl)benzene

The electronic structure of this compound is governed by the interplay of the electron-donating cyclopropyl (B3062369) ring and the powerfully electron-withdrawing trifluoromethyl group. The cyclopropyl group, due to the high p-character of its C-C sigma bonds, can engage in hyperconjugation with the adjacent phenyl ring, donating electron density. wikipedia.org This interaction is a hallmark of cyclopropyl-aryl systems.

Conversely, the trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry, a property attributable to the high electronegativity of fluorine atoms. mdpi.com This strong inductive effect significantly polarizes the C-CF3 bond and influences the charge distribution across the entire molecule. Computational studies on related molecules show that a CF3 group deactivates an aromatic ring towards electrophilic attack by withdrawing electron density. mdpi.com

In this compound, these two groups have opposing electronic effects. The cyclopropyl group donates sigma-electron density to the phenyl ring, while the CF3 group on the adjacent carbon of the cyclopropane (B1198618) ring inductively withdraws electron density. This push-pull dynamic creates a complex electronic environment.

Table 1: Predicted Geometrical and Electronic Parameters for this compound Based on Analogous Compounds

ParameterPredicted Value/CharacteristicBasis of Prediction
C(phenyl)-C(cyclopropyl) Bond LengthShorter than a typical C-C single bondHyperconjugation between cyclopropyl and phenyl rings enhances bond order.
C(cyclopropyl)-CF3 Bond LengthElongatedThe strong electron-withdrawing nature of the CF3 group can weaken the adjacent C-C bond.
Cyclopropane C-C BondsAsymmetric bond lengthsSubstitution with both phenyl and CF3 groups breaks the symmetry, leading to variations in bond lengths within the ring. dntb.gov.ua
HOMO (Highest Occupied Molecular Orbital)Primarily located on the phenyl and cyclopropyl moietiesReflects the electron-donating character of the cyclopropyl-phenyl system.
LUMO (Lowest Unoccupied Molecular Orbital)Significant contribution from the CF3 group and the phenyl ringReflects the electron-accepting character induced by the trifluoromethyl group.

Conformational Preferences and Stereoisomerism of this compound

The conformational landscape of this compound is defined by the rotation of the phenyl group relative to the cyclopropane ring and the stereochemistry of the substituents on the three-membered ring.

Stereoisomerism: The presence of two different substituents on adjacent carbons (C1 and C2) of the cyclopropane ring gives rise to stereoisomers. This compound exists as a pair of diastereomers: cis and trans. In the cis isomer, the phenyl and trifluoromethyl groups are on the same face of the cyclopropane ring, while in the trans isomer, they are on opposite faces. Each of these diastereomers is chiral and exists as a pair of enantiomers ((1R,2S)/(1S,2R) for cis and (1R,2R)/(1S,2S) for trans). Computational studies on similarly substituted cyclopropanes confirm that diastereomers can have significantly different stabilities and reactivities. nih.govnih.gov

Conformational Preferences: For each stereoisomer, the primary conformational flexibility arises from the rotation around the C(phenyl)-C(cyclopropyl) bond. Computational studies on phenylcyclopropane and its derivatives show two primary low-energy conformations: the "bisected" and "perpendicular" forms. nih.gov

Bisected Conformation: The plane of the phenyl ring is orthogonal to the plane of the cyclopropane ring. This conformation maximizes the stabilizing orbital overlap (hyperconjugation) between the cyclopropyl sigma bonds and the phenyl pi system.

Perpendicular Conformation: The plane of the phenyl ring is eclipsed with one of the adjacent C-C bonds of the cyclopropane ring.

For phenylcyclopropane itself, the bisected conformer is generally found to be the global minimum. In this compound, the large steric bulk of the CF3 group would introduce significant steric hindrance, likely influencing the rotational barrier and the relative energies of the conformers. It is probable that the trans isomer would be thermodynamically more stable than the cis isomer due to reduced steric clash between the bulky phenyl and trifluoromethyl groups.

Table 2: Predicted Relative Energies of Stereoisomers and Conformers

Isomer/ConformerPredicted Relative StabilityRationale
trans IsomerMore stableReduced steric repulsion between the phenyl and CF3 groups.
cis IsomerLess stableIncreased steric repulsion between the phenyl and CF3 groups.
Bisected ConformerLikely more stableMaximizes electronic stabilization through hyperconjugation, though may be destabilized by steric effects depending on the isomer.
Perpendicular ConformerLikely less stableSuboptimal orbital overlap for hyperconjugation.

Quantum Chemical Calculations for Prediction of Reactivity and Selectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity and selectivity of molecules. mdpi.combohrium.comrsc.orgscienceopen.com For this compound, DFT calculations can provide insights into how the molecule would behave in chemical reactions, such as electrophilic aromatic substitution on the phenyl ring.

Reactivity is often analyzed using Frontier Molecular Orbital (FMO) theory and conceptual DFT descriptors. scielo.org.mxpsu.edu The energy and distribution of the HOMO and LUMO are key indicators. The electron-donating cyclopropyl group increases the energy of the HOMO, making the phenyl ring more susceptible to electrophilic attack compared to unsubstituted benzene (B151609). However, the strongly electron-withdrawing CF3 group lowers the energy of the HOMO, deactivating the ring. The net effect on reactivity depends on the balance of these opposing influences.

Regioselectivity (the position of attack on the phenyl ring: ortho, meta, or para) can be predicted by analyzing local reactivity descriptors such as Fukui functions and the molecular electrostatic potential (ESP).

Fukui Functions (f(r)): These indicate the change in electron density at a particular point when an electron is added or removed, highlighting sites susceptible to nucleophilic or electrophilic attack. scielo.org.mx

Molecular Electrostatic Potential (ESP): An ESP map visually shows the charge distribution. Regions of negative potential (red/yellow) are electron-rich and are likely sites for electrophilic attack.

Table 3: Conceptual DFT Reactivity Descriptors and Their Predicted Implications

DescriptorDefinitionPredicted Trend for this compound
Global Descriptors
Ionization Potential (I)Energy required to remove an electron (approximated by -EHOMO)Moderate; higher than trifluoromethylbenzene but lower than cyclopropylbenzene.
Electron Affinity (A)Energy released when an electron is added (approximated by -ELUMO)High, due to the electron-withdrawing CF3 group.
Chemical Hardness (η)Resistance to change in electron distribution (η ≈ (I - A) / 2)Moderate; indicates polarizability. researchgate.net
Local Descriptors
Fukui Function for Electrophilic Attack (f+)Indicates sites susceptible to electrophilesHighest values predicted at the ortho and para carbons of the phenyl ring.
Molecular Electrostatic Potential (ESP)Maps the electrostatic potential on the electron density surfaceMost negative potential predicted to be localized on the phenyl ring, particularly at the para position.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. github.iodovepress.com An MD simulation for this compound would allow for the exploration of its conformational dynamics, solvation properties, and intermolecular interactions in various environments.

The simulation would require a force field, which is a set of parameters describing the potential energy of the system. For a molecule like this compound, a force field would need to accurately model the intramolecular forces (bond stretching, angle bending, torsions) and intermolecular forces (van der Waals and electrostatic interactions). nih.gov

Key intermolecular interactions for this molecule would include:

Dipole-Dipole Interactions: The C-F bonds are highly polar, giving the CF3 group a strong local dipole moment. These dipoles would lead to significant electrostatic interactions with other polar molecules or with other molecules of itself.

Van der Waals Interactions: These are present between all atoms and are crucial for describing the molecule's size, shape, and non-polar interactions. The phenyl ring can participate in favorable pi-stacking interactions.

Hydrogen Bonding: While the molecule itself cannot donate hydrogen bonds, the electronegative fluorine atoms could potentially act as weak hydrogen bond acceptors in the presence of suitable donor molecules like water or alcohols. nih.gov

MD simulations could be used to calculate properties such as the radial distribution function (RDF) to understand the structure of a solvent around the molecule, or the potential of mean force (PMF) to quantify the strength of interaction between two molecules. dovepress.comnih.gov Such simulations would be invaluable for predicting how this compound might behave in a biological system or as a component in materials science.

Applications of 2 Trifluoromethyl Cyclopropyl Benzene in Advanced Organic Synthesis and Materials Science

(2-(Trifluoromethyl)cyclopropyl)benzene as a Versatile Synthetic Building Block

Organic building blocks are fundamental components for the modular assembly of complex molecular architectures. sigmaaldrich.com The this compound scaffold is a prime example of a fluorinated building block that provides access to three-dimensional structures valuable in drug discovery and advanced material design. illinois.edufluorochem.co.uknih.gov The presence of the trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity. acs.org

The trifluoromethyl-substituted cyclopropyl (B3062369) group is a prevalent motif in biologically active compounds. acs.orgnih.gov this compound and its derivatives are key intermediates for accessing more complex structures. One powerful method involves the catalytic enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane. This approach yields 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high stereocontrol. nih.gov These boronate intermediates are exceptionally versatile and can undergo various transformations.

For instance, they can be smoothly converted to the corresponding boronic acid or used in Suzuki-Miyaura cross-coupling reactions to form 1,2-diaryl-3-(trifluoromethyl)cyclopropanes. nih.gov This highlights a pathway where this compound derivatives can be synthesized and further functionalized. An X-ray study has confirmed the trans-stereochemistry in related cyclopropyl rings formed through such methods. figshare.com

The synthesis of these building blocks often starts from readily available materials. orgsyn.org For example, cyclopropanation of styrene (B11656) derivatives with trifluoromethylating agents is a common route. smolecule.com Furthermore, biocatalytic strategies using engineered enzymes have been developed for the highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes, demonstrating the feasibility of producing these valuable synthons on a preparative scale for pharmaceutical applications. utdallas.edunsf.gov

Table 1: Selected Synthetic Transformations of Trifluoromethyl-Cyclopropyl Intermediates

Starting Material Type Reaction Product Type Significance Reference
(E)-alkenyl boronates Copper-catalyzed cyclopropanation with trifluorodiazoethane 2-substituted-3-(trifluoromethyl)cyclopropylboronates Access to versatile intermediates with high stereocontrol. nih.gov
Cyclopropylboronate Suzuki-Miyaura cross-coupling 1,2-diaryl-3-(trifluoromethyl)cyclopropane Construction of complex aryl-substituted cyclopropanes. nih.gov
1-aryl-2,2,2-trifluorodiazoethanes and alkenes Rhodium-catalyzed cyclopropanation Trifluoromethyl-substituted cyclopropanes High diastereoselectivity and enantioselectivity. organic-chemistry.org
2-Hydroxychalcones Corey-Chaykovsky cyclopropanation 1-Acyl-2-(ortho-hydroxyaryl)cyclopropanes Synthesis of donor-acceptor cyclopropanes as building blocks. nih.gov

The precise control of stereochemistry is critical in the synthesis of pharmaceuticals and functional materials. The development of methods for the enantioselective synthesis of trifluoromethylcyclopropanes is therefore of significant interest, although such procedures remain relatively scarce. acs.orgnih.gov

Catalytic asymmetric cyclopropenation reactions using chiral rhodium(II) catalysts have proven highly efficient for synthesizing trifluoromethylated cyclopropenes from various alkynes, which can be precursors to cyclopropanes. nih.gov More directly, rhodium-catalyzed reactions of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, using specific chiral ligands, can produce trifluoromethyl-substituted cyclopropanes with high diastereoselectivity (>94%) and excellent enantioselectivity (88–98% ee). organic-chemistry.org Similarly, copper-catalyzed methods provide access to enantiomerically enriched 2-substituted-3-(trifluoromethyl)cyclopropylboronates, which are crucial for building stereodefined scaffolds. nih.gov

These stereoselective methods are vital for creating libraries of chiral molecules where the absolute configuration of the trifluoromethylated cyclopropyl moiety can be systematically varied to optimize biological activity or material properties. nih.gov

Role in the Development of Advanced Materials Precursors

The unique properties of strained fluorinated rings make them attractive components for advanced materials. nih.gov The stability and electronic profile of this compound suggest its potential use in creating specialized polymers and functional organic materials. smolecule.com

While direct polymerization of this compound has not been extensively reported, its structural motifs are found in precursors for novel oligomeric structures. Research has demonstrated the synthesis of oligo-cyclopropenes through the cyclopropenation of substrates bearing multiple alkyne moieties. nih.gov This suggests that derivatives of this compound containing polymerizable groups (e.g., alkynes or vinyl groups) could serve as monomers for creating specialized fluorinated oligomers. The resulting materials would incorporate the rigid and electronically distinct trifluoromethyl-cyclopropyl unit, potentially leading to polymers with unique thermal, optical, or electronic properties.

The synthesis of trifluoromethylated cyclopropenes has been highlighted for its potential applications in functional materials. nih.gov These strained carbocycles can be modified through C-H functionalization to create densely substituted frameworks. nih.gov By analogy, this compound, as a stable and functionalizable core, is a candidate for incorporation into larger systems for materials research. Its aromatic ring can be functionalized to attach it to other molecular units, while the trifluoromethyl-cyclopropyl group imparts specific electronic and steric characteristics. These features are desirable in the design of liquid crystals, organic light-emitting diodes (OLEDs), and other functional organic materials where molecular packing and electronic properties are paramount.

Utilization of this compound as a Chiral Trifluoromethylated Synthon

A synthon is a molecular fragment used in the strategic assembly of larger molecules. The enantiomerically pure form of this compound is a highly valuable chiral synthon for introducing the trifluoromethylated cyclopropylphenyl group into target molecules.

The enantioselective synthesis of trifluoromethyl-substituted cyclopropanes is a key step in realizing this potential. organic-chemistry.org Asymmetric cyclopropanation reactions catalyzed by chiral transition metal complexes (e.g., rhodium or copper) are the primary methods for achieving high enantiomeric excess. nih.govorganic-chemistry.org For example, the use of a dirhodium complex with an adamantylglycine-derived ligand has been shown to be highly effective. organic-chemistry.org

Once obtained in enantiopure form, chiral this compound can be used in the synthesis of novel analogues of biologically active compounds, such as trans-2-arylcyclopropylamines, which are important motifs in medicinal chemistry. nih.gov The ability to introduce this specific chiral fragment allows for the systematic exploration of structure-activity relationships, which is a cornerstone of modern drug discovery. acs.org

Table 2: Catalytic Systems for Enantioselective Synthesis of Trifluoromethyl-Cyclopropane Derivatives

Catalyst/Ligand System Substrates Product Type Stereoselectivity Reference
Rh₂(R-PTAD)₄ 1-Aryl-2,2,2-trifluorodiazoethanes + Styrenes Trifluoromethyl-substituted cyclopropanes >94% dr, 88-98% ee organic-chemistry.org
Copper(I) / Chiral Bisoxazoline Ligand (E)-alkenyl boronates + Trifluorodiazoethane 2-substituted-3-(trifluoromethyl)cyclopropylboronates High dr and ee nih.gov
Engineered Myoglobin (B1173299) Styrene derivatives + Ethyl α-diazopyruvate α-Cyclopropylpyruvates Up to >99% ee utdallas.edu
Engineered B. subtilis Globin 3,4-difluorostyrene + Ethyl diazoacetate Ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate >99% dr, 98% ee nsf.gov

Future Directions and Emerging Research Avenues for 2 Trifluoromethyl Cyclopropyl Benzene

Development of Novel and Sustainable Synthetic Routes

The synthesis of trifluoromethyl-substituted cyclopropanes has traditionally relied on transition-metal-catalyzed cyclopropanation of alkenes. beilstein-journals.org While effective, future research is pivoting towards more sustainable and efficient methods that align with the principles of green chemistry. nih.govmdpi.com Key areas of development include biocatalysis and the use of novel, safer reagents.

Biocatalytic strategies, using engineered hemoproteins like myoglobin (B1173299), have emerged as a powerful alternative for creating trifluoromethyl-substituted cyclopropanes. acs.orgnih.gov These enzymatic processes offer exceptional levels of diastereo- and enantioselectivity under mild conditions, often using whole-cell systems that eliminate the need for catalyst purification. acs.org For instance, myoglobin-catalyzed cyclopropanation of vinylarenes with in situ generated trifluoromethylcarbene precursors has yielded various trans-1-trifluoromethyl-2-arylcyclopropanes with outstanding selectivity (97–99.9% de and ee) and in good yields. acs.org The development of new biocatalyst-compatible diazo compounds is an ongoing effort to broaden the scope of accessible, optically active cyclopropanes. nih.gov

Another avenue involves designing safer and more efficient chemical reagents and reaction conditions. sciencedaily.com Research into novel fluorination and trifluoromethylation strategies aims to move away from hazardous reagents. springernature.com For example, the development of reagents like trifluoromethyl thianthrenium triflate, which can serve dual roles as a CF3 radical source and an internal oxidant in phototandem reactions, simplifies reaction systems and reduces waste. acs.org The exploration of solvent-free reaction conditions is another key aspect of green synthetic design. mdpi.com

Table 1: Comparison of Synthetic Strategies for Trifluoromethylated Cyclopropanes

MethodCatalyst/EnzymeKey FeaturesTypical SelectivityReference
Chemocatalysis (Cobalt)Cobalt-based catalystsIn situ preparation of trifluoromethyldiazomethane; good yields.High (e.g., 35:1 d.r., 90% ee) acs.org
Biocatalysis (Myoglobin)Engineered Myoglobin Variants (e.g., Mb(H64V,V68A))Uses whole E. coli cells; exceptional stereo- and enantioselectivity; mild conditions.Excellent (up to 99.9% de, 99.9% ee) acs.org
Chemoenzymatic SynthesisEngineered MyoglobinUses novel enzyme-compatible carbene precursors like ethyl α-diazopyruvate.Excellent (up to >99% ee) nih.govutdallas.edu
Copper-Catalyzed CyclopropanationCopper(I) iodide (CuI)Utilizes bench-stable fluorinated diazo reagents; proceeds under mild conditions.Good to very good yields beilstein-journals.org

Exploration of Unprecedented Reactivity and Catalysis

The distinct electronic profile of (2-(trifluoromethyl)cyclopropyl)benzene suggests a rich and largely unexplored reactivity landscape. The electron-withdrawing trifluoromethyl group deactivates the attached aromatic ring towards electrophilic aromatic substitution, making it less reactive than unsubstituted benzene (B151609). smolecule.com However, this same feature, combined with the inherent strain of the cyclopropane (B1198618) ring, opens doors for novel chemical transformations.

Future research will likely focus on exploiting this unique combination. For instance, the strained C-C bonds of the cyclopropyl (B3062369) ring can undergo ring-opening reactions. SmI2-mediated reductive ring-opening has been demonstrated for cyclopropanes bearing carboxylate substituents, suggesting that similar strategies could be developed for trifluoromethylated analogues to create specifically deuterated or functionalized linear chains. acs.org Furthermore, the development of dearomatization reactions, such as those observed in 2-arylphenyl benzyl (B1604629) ethers, could potentially be adapted for trifluoromethylcyclopropyl arenes, providing access to novel, non-planar scaffolds. acs.org

In the realm of catalysis, the this compound motif itself could be incorporated into ligand scaffolds for transition metals. The trifluoromethyl group's electronic properties could fine-tune the catalytic activity and selectivity of the metal center, a strategy that has proven beneficial in other catalyst designs. acs.org Moreover, trifluoromethyl-substituted cyclopropenes have been shown to undergo C-H functionalization with palladium catalysts, hinting at the potential for further derivatization of the cyclopropyl ring in this compound to build more complex molecular architectures. nih.gov

Integration of this compound Synthesis into Flow Chemistry Systems

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, reproducibility, scalability, and precise control over reaction parameters like temperature and pressure. The modular nature of flow systems allows for the coupling of multiple reaction and purification steps, making it a highly versatile and efficient process.

The synthesis of this compound and its derivatives is a prime candidate for adaptation to flow chemistry systems. Many cyclopropanation and trifluoromethylation reactions involve highly reactive intermediates or exothermic processes that are more safely managed in the small, controlled volumes of a flow reactor. For example, a unified flow strategy has been reported for the preparation and use of trifluoromethyl-heteroatom anions, demonstrating the feasibility of handling such species in continuous systems. bohrium.com

Future work could focus on developing a multi-step flow synthesis, starting from simple precursors. A potential sequence could involve the continuous generation of a trifluoromethylating agent or a diazo species, followed immediately by a catalytic cyclopropanation reaction in a subsequent reactor module. researchgate.net This approach would minimize the handling of potentially unstable intermediates and allow for rapid optimization of reaction conditions. The successful application of flow chemistry to tandem Wittig-Michael reactions for synthesizing C-glycosyl acetates from pyranoses showcases how complex, multi-step transformations can be efficiently executed in a continuous manner. nih.gov

Interdisciplinary Research Combining this compound with Other Scientific Domains

The structural motifs present in this compound make it a highly attractive building block for applications in medicinal chemistry and materials science.

Medicinal Chemistry: The trifluoromethyl group is a privileged substituent in modern drug design, found in approximately 20% of marketed pharmaceuticals. mdpi.com Its inclusion can enhance a molecule's metabolic stability, lipophilicity, binding affinity, and pharmacokinetic profile. mdpi.comresearchgate.net The cyclopropyl ring is also a common feature in FDA-approved drugs, valued for its conformational rigidity. utdallas.edu The combination of these two motifs in this compound creates a valuable scaffold for developing new therapeutic agents. Dibutyl 2-(trifluoromethyl)cyclopropylboronate has already been demonstrated as a useful reagent in a Suzuki coupling to prepare antagonists for the TRPV1 receptor, highlighting the utility of this moiety in medicinal chemistry. researchgate.net Future research will undoubtedly focus on incorporating this fragment into a wider range of biologically active molecules to fine-tune their properties and develop novel drug candidates. bohrium.com

Materials Science: Organofluorine compounds are integral to the development of advanced materials, including polymers and liquid crystals, due to the unique properties imparted by the C-F bond, such as enhanced thermal stability and chemical resistance. mdpi.com The trifluoromethyl group, in particular, is used to create advanced organic materials. mdpi.com The rigid, three-dimensional structure of the cyclopropyl group combined with the properties of the trifluoromethyl substituent could lead to the development of novel fluoropolymers or liquid crystals with unique characteristics. doi.org For example, perfluorinated aromatic compounds are used as building blocks for complex systems; similarly, this compound could serve as a monomer or key intermediate for creating specialized polymers and materials with applications in fields ranging from aerospace to advanced coatings. mdpi.com

Q & A

Q. Why is thorough characterization critical for pharmacological intermediates?

  • Methodological Answer : Incomplete characterization (e.g., lack of 19F^{19}\text{F} NMR or elemental analysis) leads to misassignment of trifluoromethyl group position or purity. Rigorous spectral matching and microanalysis (C/H/F%) ensure reproducibility, as seen in studies where uncharacterized products were excluded from SAR analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.